6-Methoxy-1H-indene

Description

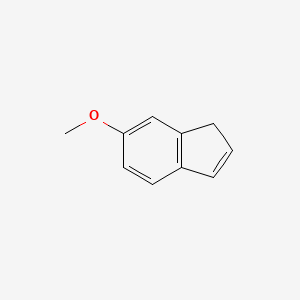

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUZFDDFOXBWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623007 | |

| Record name | 6-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-08-7 | |

| Record name | 6-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indene Scaffold in Modern Chemistry

An In-depth Technical Guide to 6-Methoxy-1H-indene: Properties, Synthesis, and Applications

Executive Summary

This compound is an aromatic hydrocarbon featuring a fused benzene and cyclopentene ring system, functionalized with a methoxy group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, theoretical spectroscopic profile, and potential synthetic routes. Furthermore, it explores the significance of the indene scaffold and the methoxy substituent in the context of contemporary drug discovery and materials science, drawing insights from analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecule for advanced applications.

The 1H-indene framework is a privileged structure in medicinal chemistry and materials science.[1][2] It is composed of a benzene ring fused to a cyclopentene ring, creating a planar, aromatic system with unique electronic and steric properties. Substituted indenes are core motifs in numerous biologically active molecules, including the well-known anti-inflammatory drug Sulindac.[1] Their rigid conformation makes them valuable scaffolds for designing molecules that can fit into specific protein binding pockets.

The introduction of a methoxy (-OCH₃) group onto the aromatic ring, as in this compound, can significantly modulate a molecule's properties. The methoxy group is a powerful electron-donating group through resonance, influencing the reactivity of the aromatic ring. It is also a hydrogen bond acceptor and can alter lipophilicity and metabolic stability, making it a crucial functional group in drug design to enhance pharmacokinetic profiles and target affinity.[3]

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound possesses the IUPAC name this compound.[4] Its structure consists of the indene bicyclic system with a methoxy group attached at the C6 position of the benzene ring.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely published. The properties listed below are primarily computed values sourced from authoritative chemical databases and should be considered as such. The related compound, 6-Methoxy-1-indanone, is a solid with a melting point of 105-109 °C.[5][6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem[4] |

| Molecular Weight | 146.19 g/mol | PubChem[4] |

| CAS Number | 3469-08-7 | PubChem[4] |

| Appearance | Colorless liquid (predicted) | General Observation |

| XLogP3 (Computed) | 2.7 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Spectroscopic Profile (Theoretical)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methoxy, aliphatic, vinylic, and aromatic protons.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

-

Aliphatic Protons (C1-H₂): A signal around δ 3.3-3.4 ppm, likely appearing as a triplet.

-

Vinylic Protons (C2-H, C3-H): Two signals in the δ 6.5-7.0 ppm region, showing coupling to each other and potentially to the C1 protons.

-

Aromatic Protons (C4, C5, C7): Three signals in the δ 7.0-7.5 ppm region, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR Spectroscopy : The carbon spectrum should display 10 unique signals corresponding to each carbon atom in the asymmetric structure. Approximate chemical shift regions would include δ 55-60 ppm for the methoxy carbon, δ 30-40 ppm for the aliphatic carbon, and δ 110-160 ppm for the eight sp² carbons of the aromatic and vinylic systems.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 146. Key fragmentation patterns could include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 131, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

-

Infrared (IR) Spectroscopy : Key absorption bands would include:

-

~3100-3000 cm⁻¹ (C-H stretch, aromatic and vinylic)

-

~3000-2850 cm⁻¹ (C-H stretch, aliphatic and methoxy)

-

~1600, 1500, 1450 cm⁻¹ (C=C stretch, aromatic ring)

-

~1250 cm⁻¹ (C-O stretch, aryl ether)

-

Synthesis and Reactivity

Synthetic Strategies

The synthesis of indenes can be achieved through various established organic chemistry reactions.[9] A common and practical approach for preparing this compound involves the use of its corresponding ketone, 6-Methoxy-1-indanone (CAS 13623-25-1), which is commercially available. The general strategy involves a two-step sequence: reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration to form the alkene (the indene double bond).

Representative Synthetic Protocol

This protocol describes a validated method for converting an indanone to an indene, adapted for this specific substrate.

Step 1: Reduction of 6-Methoxy-1-indanone to 6-Methoxy-1-indanol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 6-Methoxy-1-indanone (1.0 eq) and dissolve in methanol (MeOH) at 0 °C (ice bath).

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reductant that selectively reduces the ketone without affecting the aromatic ether.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~5-6. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 6-Methoxy-1-indanol, which can be used directly in the next step.

Step 2: Dehydration of 6-Methoxy-1-indanol to this compound

-

Setup: Dissolve the crude 6-Methoxy-1-indanol from the previous step in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq). p-TSA is an effective acid catalyst for dehydration.

-

Dehydration: Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction by TLC until the alcohol is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow from 6-Methoxy-1-indanone to this compound.

Applications in Drug Discovery and Materials Science

Role as a Pharmacophore

The indene scaffold is of significant interest in drug development. Recent studies have highlighted that dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine site.[10][11] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, and also confers anti-angiogenic properties. The rigid nature of the indene core helps to optimally position substituents for interaction with the target protein.

The Influence of the Methoxy Group

The 6-methoxy substituent is not merely a passive decoration. Its electronic and steric properties are critical for biological activity.

-

Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site.[3]

-

Pharmacokinetics (ADME): The methoxy group can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate. It also influences the molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.[3]

-

Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which can be important for π-π stacking interactions with aromatic amino acid residues in a target protein.

Given these properties, this compound serves as a valuable building block for creating libraries of compounds aimed at targets where the indene scaffold has shown promise, such as in the development of novel anticancer and anti-inflammatory agents.

Conclusion

This compound is a structurally important molecule with significant untapped potential. While detailed experimental characterization is sparse, its properties can be reliably predicted from its structure and the well-understood chemistry of the indene and methoxy functional groups. Its straightforward synthesis from a commercially available precursor makes it an accessible building block for medicinal chemistry programs. The proven biological relevance of the indene scaffold, combined with the beneficial modulatory effects of the methoxy group, positions this compound as a high-value intermediate for the development of next-generation therapeutics.

References

-

Kuujia. (n.d.). Cas no 13623-25-1 (6-methoxyindan-1-one). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22155588, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247193. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

NIST. (n.d.). 6-methyl-1H-indene. In NIST Chemistry WebBook. Retrieved from [Link]

- Hertkorn, N., et al. (2013).

-

Wikipedia. (n.d.). Indene. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-482733). Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Indenes database - synthesis, physical properties. Retrieved from [Link]

-

Wang, Y., et al. (2012). 2-(4-Methoxyphenyl)-1H-indene. Acta Crystallographica Section E, 68(Pt 10), o2885. Available from: [Link]

-

ResearchGate. (2002). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Retrieved from [Link]

- Neuman, R. C. (2000). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88420, 6-methyl-1H-indene. Retrieved from [Link]

-

Allbio pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

- Neuman, R. C. (n.d.). Chapter 5: Organic Spectrometry.

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1H-indanone CAS#: 13623-25-1 [m.chemicalbook.com]

- 6. 13623-25-1 | CAS DataBase [m.chemicalbook.com]

- 7. lehigh.edu [lehigh.edu]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. Indene synthesis [organic-chemistry.org]

- 10. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic Blueprint of 6-Methoxy-1H-indene: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for 6-Methoxy-1H-indene, a molecule of interest in synthetic chemistry and drug development. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will construct a detailed "spectroscopic blueprint" of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction: The Structural Elucidation Imperative

The precise structural confirmation of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide the necessary tools to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. This compound (C₁₀H₁₀O), with a molecular weight of 146.19 g/mol , presents a unique combination of an aromatic ring, a five-membered unsaturated ring, and a methoxy functional group, all of which give rise to characteristic spectroscopic signatures.[1] This guide will dissect these signatures to provide a holistic understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for obtaining high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full recovery of the magnetization.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for NMR data acquisition.

Data Interpretation: Deciphering the NMR Spectra

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Aromatic H |

| ~7.3 | t | 1H | Aromatic H |

| ~7.0 | s | 1H | Aromatic H |

| ~6.9 | m | 1H | Aromatic H |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 | d | 2H | Allylic CH₂ |

-

Aromatic Protons (δ 6.9-7.9): The four protons on the benzene ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns (doublet, triplet, multiplet) are determined by their position relative to the methoxy group and the fused five-membered ring.

-

Methoxy Protons (δ ~3.8): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a characteristic sharp singlet integrating to three protons.

-

Allylic Protons (δ ~3.5): The two protons on the C1 carbon of the indene ring are allylic and will appear as a doublet.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~164 | C=O (of ester in derivative) |

| ~158 | C-OCH₃ (aromatic) |

| ~145 | Aromatic C |

| ~142 | Aromatic C |

| ~136 | Aromatic C |

| ~134 | Aromatic C |

| ~123 | Aromatic C |

| ~112 | Aromatic C |

| ~110 | Aromatic C |

| ~55 | -OCH₃ |

| ~38 | Allylic CH₂ |

-

Aromatic Carbons (δ 110-158): The carbon atoms of the benzene ring and the double bond in the five-membered ring will resonate in this region. The carbon attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift.

-

Methoxy Carbon (δ ~55): The carbon of the methoxy group typically appears in this region.

-

Allylic Carbon (δ ~38): The sp³ hybridized carbon at the C1 position of the indene ring will have a chemical shift in this range.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bond Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method (for solids):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method (for liquids or low-melting solids):

-

Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

An In-depth Technical Guide to 6-Methoxy-1H-indene: Physicochemical Properties and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1H-indene is a bicyclic aromatic ether with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, drawing upon available experimental and computational data. The document further outlines a plausible synthetic pathway and discusses the expected reactivity of the molecule, offering insights for its practical application in a research and development setting. Due to the limited availability of extensive experimental data for this specific isomer, this guide also incorporates well-established principles of organic chemistry to predict its behavior, with clear distinctions between experimental and theoretical information.

Molecular Structure and Identification

This compound possesses a molecular structure characterized by a benzene ring fused to a cyclopentene ring, with a methoxy group substituent at the 6-position of the indene core.

Systematic Name: this compound[1]

Key Identifiers:

-

CAS Number: 3469-08-7[1]

-

Molecular Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.19 g/mol [1]

-

InChI: InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3[1]

-

SMILES: COC1=CC2=C(C=C1)C=CC2[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note the current scarcity of experimentally determined data for this compound.

| Property | Value | Source Type | Citation |

| Molecular Weight | 146.19 g/mol | Calculated | [1] |

| Appearance | Not experimentally reported. Expected to be a liquid or low-melting solid. | Inferred | |

| Melting Point | Not experimentally reported. | - | |

| Boiling Point | Not experimentally reported. | - | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and insoluble in water. | Inferred | |

| XLogP3 | 2.7 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and methoxy protons. The methoxy group should appear as a sharp singlet at approximately 3.8 ppm. The aromatic protons will likely appear in the range of 6.8-7.5 ppm, with coupling patterns dictated by their substitution on the benzene ring. The vinylic protons on the five-membered ring would be expected between 6.0 and 7.0 ppm, and the allylic protons (at C1) would likely be found around 3.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals. The methoxy carbon is anticipated to resonate around 55 ppm. The aromatic and vinylic carbons will appear in the downfield region (110-150 ppm), while the sp³-hybridized carbon of the methylene group will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic and vinylic protons (~3000-3100 cm⁻¹)

-

C-H stretching of the aliphatic and methoxy groups (~2850-3000 cm⁻¹)

-

C=C stretching of the aromatic and cyclopentene rings (~1450-1600 cm⁻¹)

-

C-O stretching of the methoxy group (~1000-1300 cm⁻¹)

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 146.19. Common fragmentation patterns may include the loss of a methyl group (-CH₃) to give a fragment at m/z = 131, or the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 115.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for indene synthesis. A potential two-step pathway starting from the commercially available 6-methoxy-1-indanone is outlined below.

Caption: Proposed synthesis of this compound from 6-Methoxy-1-indanone.

Experimental Protocol:

Step 1: Reduction of 6-Methoxy-1-indanone to 6-Methoxy-1-indanol

-

Dissolve 6-methoxy-1-indanone in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methoxy-1-indanol.

Step 2: Dehydration of 6-Methoxy-1-indanol to this compound

-

Combine the crude 6-methoxy-1-indanol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in a suitable high-boiling solvent like toluene.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the aromatic ring, the double bond in the five-membered ring, and the allylic protons at the C1 position.

Caption: General reactivity of the this compound core.

-

Electrophilic Addition: The double bond in the cyclopentene ring can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

-

Deprotonation: The allylic protons at the C1 position are acidic and can be removed by a strong base (e.g., organolithium reagents) to form a stable indenyl anion. This anion is a powerful nucleophile and can be used in various carbon-carbon bond-forming reactions.

-

Polymerization: Similar to the parent indene, this compound is expected to be susceptible to polymerization, which can be initiated by acids or free radicals.

-

Oxidation: Strong oxidizing agents can cleave the rings of the indene system.

The electron-donating methoxy group on the aromatic ring will activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the parent compound, indene, and related structures, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames. It may be light-sensitive and prone to polymerization upon storage; refrigeration and storage under an inert atmosphere are advisable.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a molecule with significant potential for synthetic applications, though it remains a compound with limited reported experimental data. This guide has consolidated the available information and provided a scientifically grounded framework for its physicochemical properties, spectroscopic characteristics, and chemical reactivity. The proposed synthetic pathway offers a practical starting point for its preparation in a laboratory setting. As with any lesser-studied chemical, caution should be exercised during its handling and use, with safety protocols informed by data on structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties of this versatile chemical intermediate.

References

-

PrepChem.com. Synthesis of 6-methoxy-3-pentyl-1H-indene. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

-

Wikipedia. Indene. Available from: [Link]

Sources

CAS number 3469-08-7 properties and safety data

An In-depth Technical Guide to 3-Methyl-2-oxovaleric Acid (CAS Number 3469-08-7)

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of 3-Methyl-2-oxovaleric acid, a compound of significant interest in metabolic research and clinical diagnostics. While referenced under CAS number 3469-08-7, it is more commonly identified by CAS numbers 1460-34-0 (for the acid form) and 3715-31-9 (for its sodium salt). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, metabolic significance, and critical safety data to ensure its proper handling in a laboratory setting.

Introduction and Metabolic Significance

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[1][2] It is formed from isoleucine through the action of the enzyme branched-chain aminotransferase.[1][3] In a healthy metabolic state, it is further processed by the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1][4]

However, the primary significance of this compound in clinical and research settings stems from its role as a biomarker for certain metabolic disorders.[1][5] Elevated levels of 3-methyl-2-oxovaleric acid and other branched-chain keto acids are indicative of a dysfunction in the BCKDC enzyme complex.[1][6] This dysfunction is the hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2][4][6][7] The accumulation of these keto acids leads to neurotoxicity and severe neurological complications, including developmental delays and, if untreated, can be fatal.[1][7] Consequently, monitoring the levels of 3-methyl-2-oxovaleric acid in blood and urine is a critical diagnostic tool for MSUD.[1][5]

Beyond its role in MSUD, this compound is also studied for its potential neurotoxic effects.[8][9] As a neurotoxin, acidogen, and metabotoxin, its accumulation can damage nerve cells and disrupt cellular energy metabolism.[7][8][9] Research has explored its effects on cellular processes, such as the phosphorylation of intermediate filaments in the cerebral cortex and its impact on microglial cells under stress.[10][11]

Physicochemical Properties

Understanding the physicochemical properties of 3-Methyl-2-oxovaleric acid is fundamental for its application in research and for developing appropriate handling and storage protocols.

| Property | Value | Reference(s) |

| Chemical Formula | C6H10O3 | [1][5] |

| Molecular Weight | 130.14 g/mol | [5][9] |

| Appearance | White to light yellow crystalline powder | [5][12] |

| Odor | Slight fruity aroma | [5] |

| Melting Point | 42°C | [12] |

| Boiling Point | 84 °C at 18 mmHg | [12] |

| Solubility | Soluble in water and ethanol. | [5] |

| pKa | 2.65 ± 0.54 (Predicted) | [12] |

| Storage Temperature | 2-8°C |

Synthesis and In Vitro Applications

While primarily known as an endogenous metabolite, 3-Methyl-2-oxovaleric acid and its sodium salt are commercially available for research purposes.[12] In the laboratory, it serves as a substrate to investigate the specificity, distribution, and kinetics of α-keto acid dehydrogenases. It is also utilized to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death, providing a model for understanding the neurotoxic effects observed in MSUD.[11] Furthermore, its potential as a reactive oxygen scavenger has been a subject of study.

Experimental Workflow: Studying Neurotoxicity in Cell Culture

The following is a generalized workflow for investigating the neurotoxic effects of 3-Methyl-2-oxovaleric acid on a neuronal cell line.

Caption: Workflow for assessing the neurotoxicity of 3-Methyl-2-oxovaleric acid.

Safety Data and Handling Protocols

Given its hazardous properties, strict adherence to safety protocols is paramount when handling 3-Methyl-2-oxovaleric acid and its salts.

Hazard Identification and Classification

The compound is classified as follows:

-

Acute toxicity, oral (Category 4) [13]

-

Skin corrosion/irritation (Category 2) [13]

-

Serious eye damage/eye irritation (Category 2A) [13]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [13]

The GHS pictograms associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[13]

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should always be conducted before handling this compound. The following are minimum requirements:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] An eyewash station and safety shower must be readily accessible.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is 2-8°C.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13][14]

Safety Workflow Diagram

Caption: Safe handling workflow for 3-Methyl-2-oxovaleric acid.

Conclusion

3-Methyl-2-oxovaleric acid is a metabolite of profound importance in the study of branched-chain amino acid metabolism and its associated inborn errors. Its role as a key biomarker for Maple Syrup Urine Disease underscores its clinical relevance. For researchers, it serves as a valuable tool for investigating neurodegenerative processes and metabolic pathways. However, its inherent toxicological properties necessitate a thorough understanding and strict adherence to safety protocols. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

-

3-Methyl-2-oxovaleric acid | Endogenous Metabolite | TargetMol. TargetMol.

-

3-Methyl-2-oxovaleric Acid - Rupa Health. Rupa Health.

-

Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) - Human Metabolome Database. Human Metabolome Database.

-

alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem. PubChem.

-

3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem. PubChem.

-

Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB. FooDB.

-

3-Methyl-2-oxovaleric acid (ECMDB00491) (M2MDB000141) - ECMDB. ECMDB.

-

(±)-3-Methyl-2-oxovaleric acid 3715-31-9 - Sigma-Aldrich. Sigma-Aldrich.

-

3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io. HealthMatters.io.

-

3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io. HealthMatters.io.

-

3-Methyl-2-oxovaleric acid sodium-SDS-MedChemExpress. MedChemExpress.

-

Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXOVALERIC ACID - ChemicalBook. ChemicalBook.

-

alpha-Keto-beta-methylvaleric acid - ChemBK. ChemBK.

-

a-Keto-b-Methylvaleric Acid - Rupa Health. Rupa Health.

-

Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed. PubMed.

-

a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained. Lab Results explained.

-

Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed. PubMed.

Sources

- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 2. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 3. ECMDB: 3-Methyl-2-oxovaleric acid (ECMDB00491) (M2MDB000141) [ecmdb.ca]

- 4. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. 3-Methyl-2-oxovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 10. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 6-Methoxy-1H-indene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1H-indene is an aromatic hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of indene, a bicyclic molecule consisting of a fused benzene and cyclopentene ring, its chemical architecture serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the methoxy group on the benzene ring profoundly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical transformations. This guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed protocol for its synthesis, its spectroscopic characterization, and a discussion of its relevance in contemporary drug discovery and development.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3469-08-7 | [1] |

| Appearance | Fine Crystalline Powder (precursor) | [2] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through a two-step process starting from the commercially available precursor, 6-methoxy-1-indanone. This process involves the reduction of the ketone functionality to a secondary alcohol, followed by acid-catalyzed dehydration to yield the target indene.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound from 6-methoxy-1-indanone.

Experimental Protocol

Step 1: Reduction of 6-methoxy-1-indanone

This step focuses on the selective reduction of the ketone in 6-methoxy-1-indanone to the corresponding alcohol, 6-methoxy-2,3-dihydro-1H-inden-1-ol, using sodium borohydride. This reducing agent is chosen for its mildness and high selectivity for ketones in the presence of the aromatic ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude 6-methoxy-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification.

Step 2: Dehydration of 6-methoxy-2,3-dihydro-1H-inden-1-ol

The final step involves the acid-catalyzed elimination of water from the intermediate alcohol to form the double bond in the five-membered ring, yielding this compound. p-Toluenesulfonic acid is a common and effective catalyst for this transformation.

-

Reaction Setup: To a solution of the crude 6-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 equivalent) in toluene in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Dehydration: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and a reflux condenser. Heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the alcohol is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Data and Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cyclopentene ring, the allylic methylene protons, and the methoxy group protons. The methoxy group typically appears as a sharp singlet around 3.8 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon of the methoxy group is typically observed in the range of 55-60 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and vinylic protons, the C=C stretching of the aromatic ring and the double bond in the five-membered ring, and the C-O stretching of the methoxy group.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (146.19 g/mol ).[1] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the interplay of its aromatic ring, the double bond in the cyclopentene ring, and the activating effect of the methoxy group.

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This allows for the selective introduction of various functional groups onto the benzene ring, further diversifying the molecular scaffold.

-

Reactions of the Double Bond: The double bond in the five-membered ring can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, providing access to a range of saturated and functionalized indane derivatives.

-

Functionalization of the Methylene Group: The allylic protons at the C1 position are acidic and can be deprotonated to form an indenyl anion. This anion can then react with various electrophiles, allowing for the introduction of substituents at this position.

Applications in Drug Development

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4][5] The structural rigidity and the ability to introduce diverse substituents make indene derivatives attractive for targeting a variety of biological macromolecules.

The this compound core, in particular, has been incorporated into molecules with a range of pharmacological activities, including:

-

Anticancer Agents: Indene derivatives have been investigated as inhibitors of various targets in oncology, including tubulin polymerization.[4] The methoxy group can enhance binding affinity and modulate the pharmacokinetic properties of these compounds.

-

Anti-inflammatory Agents: The indene nucleus is present in the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Novel methoxy-substituted indene analogs are being explored for their potential as anti-inflammatory agents with improved efficacy and safety profiles.

-

Neuroprotective Agents: The indane moiety, the saturated analog of indene, is a key component of drugs used in the treatment of neurodegenerative diseases, such as Donepezil for Alzheimer's disease.[4] Functionalized indenes like this compound serve as important starting materials for the synthesis of such compounds.

The derivatization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable building block in the design and synthesis of new drug candidates.

Conclusion

This compound is a chemically versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the multiple sites for chemical modification, makes it an attractive platform for the generation of diverse molecular libraries. The indene scaffold continues to be a fruitful area of research in the quest for novel therapeutics, and this compound represents a key intermediate in these endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this valuable compound in their scientific pursuits.

References

Unlocking the Therapeutic and Material Potential of 6-Methoxy-1H-indene Derivatives: A Technical Guide to Future Research

Abstract

The indene scaffold represents a "privileged" structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] This technical guide provides an in-depth exploration of the untapped research potential of a specific, yet promising subclass: 6-methoxy-1H-indene derivatives. By strategically placing a methoxy group on the six-membered ring, a key pharmacophore is introduced that can significantly influence the physicochemical properties, biological activity, and photophysical characteristics of the resulting molecules.[2] This guide will delineate promising, data-supported research avenues in oncology, neurodegenerative diseases, and inflammation. Furthermore, it will explore the potential of these derivatives in the burgeoning field of materials science and provide robust synthetic strategies to empower researchers in their discovery efforts.

The Strategic Importance of the this compound Scaffold

The indene framework, a fusion of a benzene and a cyclopentene ring, offers a rigid and spatially defined scaffold. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The methoxy group at the 6-position is not merely a simple substitution; it is a strategic modification that can:

-

Modulate Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic properties.[2]

-

Engage in Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in target proteins.[2]

-

Influence Electronic Properties: As an electron-donating group, the methoxy substituent can alter the electron density of the aromatic system, impacting its reactivity and interaction with biological targets.[3]

-

Impact Metabolic Stability: The position of the methoxy group can influence the metabolic stability of the molecule by blocking potential sites of oxidation.

This combination of a proven scaffold and a functionally significant substituent makes this compound derivatives a compelling class of molecules for systematic investigation.

Potential Research Area 1: Oncology

The indene scaffold is present in several anticancer agents, and recent research has highlighted its potential as a core for developing novel tubulin polymerization inhibitors.

Targeting Tubulin Polymerization and Angiogenesis

Recent studies have demonstrated that dihydro-1H-indene derivatives can act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6]

A significant finding is the crucial role of methoxy substitutions on the indene core for this activity. A series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.[4][7]

Proposed Research Thrust:

A key area for future research is the systematic exploration of the this compound scaffold in this context. While the 4,5,6-trimethoxy pattern is effective, the contribution of a single 6-methoxy group, in combination with diverse substitutions at other positions (C1, C2, C3, and C5), remains to be fully elucidated. This could lead to the discovery of more selective and potent tubulin polymerization inhibitors with potentially improved pharmacokinetic profiles.

Key Experimental Workflow: Tubulin Polymerization Inhibition Assay

Caption: Workflow for assessing tubulin polymerization inhibition.

Data Presentation: Hypothetical SAR Data for Novel this compound Derivatives

| Compound ID | R1 Substituent (at C1) | R2 Substituent (at C2) | MCF-7 IC50 (µM)[8] | HeLa IC50 (µM)[8] |

| 6M-IND-01 | H | H | > 50 | > 50 |

| 6M-IND-02 | 4-chlorophenyl | H | 5.2 | 7.8 |

| 6M-IND-03 | 3,4,5-trimethoxyphenyl | H | 0.8 | 1.2 |

| 6M-IND-04 | H | 4-methoxybenzyl | 2.5 | 3.1 |

Potential Research Area 2: Neurodegenerative Diseases

The indene scaffold is a key component of several compounds investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. The primary strategies involve the inhibition of cholinesterase enzymes and the modulation of monoamine oxidases.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a major therapeutic strategy for Alzheimer's disease. Indene-derived hydrazides have been synthesized and evaluated as AChE inhibitors, with some compounds showing potent activity.[4] Interestingly, the substitution pattern, including the presence of methoxy groups, has been shown to significantly influence the inhibitory potency.[9]

Proposed Research Thrust:

A focused library of this compound derivatives with various substituents on the five-membered ring and at the C1 position should be synthesized and screened for both AChE and BChE inhibition. The 6-methoxy group could potentially interact with key residues in the active site or peripheral anionic site of these enzymes, leading to enhanced affinity and selectivity.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[10] Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[11] There is growing evidence that MAO inhibitors also possess neuroprotective effects.[12] Given the structural similarities of the indene core to known MAO inhibitors, this compound derivatives represent a novel class of compounds to explore for this target.

Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons

Caption: Inhibition of MAO-B by this compound derivatives.

Potential Research Area 3: Anti-inflammatory Agents

The non-steroidal anti-inflammatory drug (NSAID) Sulindac is a well-known indene derivative that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[13] This precedent strongly suggests that the indene scaffold is a viable starting point for the development of new anti-inflammatory agents.

Proposed Research Thrust:

The anti-inflammatory potential of this compound derivatives is a largely unexplored area. Research should focus on synthesizing and evaluating these compounds for their ability to inhibit COX-1 and COX-2 enzymes. The 6-methoxy group could influence the binding affinity and selectivity for the COX isoforms. Furthermore, investigating their effects on other key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, could reveal novel mechanisms of action.[14][15]

Potential Research Area 4: Materials Science

Indene and its derivatives have found applications in materials science, primarily in the production of polymers and as components in organic electronics.[3][15] The rigid, planar structure and conjugated π-system of the indene core are desirable properties for these applications.

Proposed Research Thrust:

-

Organic Electronics: Fused-ring systems based on indene, known as indenofluorenes, are being investigated as organic semiconductors in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[16] The introduction of a 6-methoxy group could modulate the frontier molecular orbital energy levels (HOMO and LUMO) of these materials, thereby fine-tuning their charge transport properties and performance in electronic devices.

-

Fluorescent Probes: Some indanone derivatives have been shown to exhibit interesting fluorescent properties.[5] The 6-methoxy group, being an electron-donating substituent, could enhance the fluorescence quantum yield and modulate the emission wavelength of this compound derivatives. This opens up the possibility of developing novel fluorescent probes for various applications, including bioimaging.

-

Polymers: Indene can be polymerized to form indene-coumarone resins, which have applications in coatings and adhesives.[17] Functionalized this compound derivatives could be explored as monomers for the synthesis of novel polymers with tailored thermal, mechanical, and optical properties.

Synthetic Strategies for this compound Derivatives

The successful exploration of the research areas outlined above hinges on the availability of efficient and versatile synthetic methodologies to create a diverse library of this compound derivatives. Modern catalytic methods offer powerful tools for this purpose.

Proposed Synthetic Workflow: Sequential Pd-catalyzed Suzuki Coupling and Ru-catalyzed Ring-Closing Metathesis [4]

This approach allows for the controlled construction of functionalized indenes from readily available starting materials.

Sources

- 1. Indene synthesis [organic-chemistry.org]

- 2. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Indene | High-purity Industrial Chemical Supplier In India [chemicalbull.com]

- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 5. Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. BJOC - Synthetic approaches to multifunctional indenes [beilstein-journals.org]

- 9. Effects of substituents on absorption and fluorescence properties of trimethylsilylethynyl- and tert-butylethynyl-pyrenes | Semantic Scholar [semanticscholar.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. US2373714A - Polymerization of indene - Google Patents [patents.google.com]

The Enduring Utility of the 6-Methoxy-1H-indene Scaffold: A Technical Guide to its Stability and Reactivity

Introduction: The 6-Methoxy-1H-indene Core in Modern Chemistry

The this compound scaffold is a bicyclic aromatic hydrocarbon of significant interest in the fields of medicinal chemistry and materials science. Comprising a benzene ring fused to a cyclopentene ring with a methoxy substituent on the aromatic portion, this molecule serves as a versatile building block for the synthesis of a wide array of complex organic structures. Its prevalence in the core of various biologically active compounds, including tubulin polymerization inhibitors with anti-cancer properties, underscores its importance to drug development professionals.[1] This guide provides an in-depth exploration of the chemical stability and reactivity of the this compound core, offering field-proven insights and detailed experimental protocols for researchers and scientists.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Indene General Data[3][4] |

| Boiling Point | ~182 °C (for Indene) | PubChem[4] |

| Melting Point | ~ -2 °C (for Indene) | PubChem[4] |

| Solubility | Insoluble in water, soluble in organic solvents | PubChem[4] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a methoxy group typically shows a sharp singlet peak between 3.3 and 4.0 ppm.[5] The aromatic protons will appear in the range of 6.5-8.0 ppm, with splitting patterns dictated by their positions relative to each other and the methoxy group. The protons on the five-membered ring will have characteristic shifts and couplings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The methoxy carbon typically resonates between 50 and 60 ppm.[6] The aromatic carbons will appear in the downfield region (110-160 ppm), while the aliphatic carbons of the cyclopentene ring will be found in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for both aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and the double bond in the cyclopentene ring. A prominent C-O stretching band for the methoxy group is also expected.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 146.19). Fragmentation patterns can provide further structural information.[7]

Stability Profile of the this compound Scaffold

The stability of the this compound core is a critical consideration in its storage, handling, and application in multi-step syntheses.

Thermal Stability:

Indene itself is known to be susceptible to polymerization upon heating. This tendency is a key consideration for the storage and handling of this compound. To mitigate polymerization, it is advisable to store the compound at low temperatures and in the absence of light and air. The presence of the methoxy group is not expected to significantly alter this inherent reactivity of the indene core.

Stability under Acidic and Basic Conditions:

-

Acidic Conditions: Strong acidic conditions may lead to the cleavage of the methoxy ether bond, yielding the corresponding phenol. The five-membered ring of the indene system can also be susceptible to acid-catalyzed rearrangements or polymerization. The specific outcome will depend on the acid concentration, temperature, and reaction time.

-

Basic Conditions: The this compound scaffold is generally more stable under basic conditions compared to acidic conditions. However, the allylic protons on the five-membered ring exhibit some acidity and can be deprotonated by strong bases to form an indenyl anion. This anion is a key intermediate in certain synthetic transformations.

Reactivity of the this compound Scaffold

The reactivity of this compound is dominated by the electronic properties of the aromatic ring, which is activated by the electron-donating methoxy group, and the reactivity of the double bond within the five-membered ring.

Electrophilic Aromatic Substitution: The Role of the Methoxy Group

The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. It donates electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation is directed to the ortho and para positions relative to the methoxy group.

Caption: General workflow for electrophilic aromatic substitution on this compound.

Key Electrophilic Aromatic Substitution Reactions:

-

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[8][9][10] The reaction is expected to be facile due to the activating effect of the methoxy group, and the major products will be the ortho and para isomers with respect to the methoxy group.

-

Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). As with nitration, the substitution will be directed to the ortho and para positions.

-

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.[11][12][13] This is a valuable method for forming carbon-carbon bonds and is a key step in the synthesis of many complex molecules. The methoxy group strongly directs acylation to the para position due to steric hindrance at the ortho positions.

-

Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements, making acylation followed by reduction a more controlled approach for introducing alkyl groups.

Reactions of the Five-Membered Ring

The cyclopentene portion of the indene scaffold also exhibits characteristic reactivity.

-

Addition Reactions: The double bond in the five-membered ring can undergo addition reactions, such as hydrogenation to form the corresponding 6-methoxyindane, or halogenation.

-

Deprotonation and Alkylation: As mentioned earlier, the allylic protons at the C1 position are acidic and can be removed by a strong base to form the indenyl anion. This nucleophilic anion can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the C1 position.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and desired outcomes.

Protocol 1: Friedel-Crafts Acylation of this compound

Objective: To synthesize 4-acetyl-6-methoxy-1H-indene.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-acetyl-6-methoxy-1H-indene.

Caption: A simplified workflow for the Friedel-Crafts acylation of this compound.

Protocol 2: Nitration of this compound

Objective: To synthesize a mixture of nitro-6-methoxy-1H-indene isomers.

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

In a separate flask, dissolve this compound in dichloromethane.

-

Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution of this compound at 0°C with vigorous stirring.

-

After the addition is complete, continue stirring at 0°C for 30 minutes to 1 hour, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of isomers that can be separated by column chromatography if desired.

Conclusion: A Versatile Scaffold with Broad Applications

The this compound scaffold is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined, with the methoxy group strongly activating the aromatic ring towards electrophilic substitution at the ortho and para positions. The five-membered ring also offers opportunities for further functionalization. A thorough understanding of its stability and reactivity, as outlined in this guide, is paramount for its successful application in the synthesis of novel pharmaceuticals and materials. The provided protocols serve as a starting point for researchers to explore the rich chemistry of this important molecular core.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents. [Link]

-

Indene - Wikipedia. [Link]

-

Supporting Information - ScienceOpen. [Link]

-

Recent Advances in the Synthesis of Indanes and Indenes | Request PDF. ResearchGate. [Link]

-

Indene | C9H8 | CID 7219 - PubChem. [Link]

-

Indene (C9H8) properties. WebQC.org. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

This compound | C10H10O | CID 22155588 - PubChem. [Link]

-

Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite. [Link]

-

Electrophilic Aromatic Substitution. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Indene. NIST WebBook. [Link]

-

This compound - CAS:3469-08-7. Sunway Pharm Ltd. [Link]

-

6-Methoxy-1-methylcyclohepta-1,3-diene | C9H14O | CID 91158303 - PubChem. [Link]

-

This compound (C007B-482733). Cenmed Enterprises. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

(PDF) Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. ResearchGate. [Link]

-

18.2c EAS Nitration. YouTube. [Link]

-

High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. Semantic Scholar. [Link]

-

Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

-

Nitration of Benzene. Chemistry Steps. [Link]

-

the nitration of benzene - electrophilic substitution. Chemguide. [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

Ethene, methoxy-. NIST WebBook. [Link]

-

2-(4-Methoxyphenyl)-1H-indene. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Indene [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

A Senior Application Scientist’s Guide to 6-Methoxy-1H-indene: Sourcing, Purity Verification, and Analytical Best Practices

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1H-indene is a crucial heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex molecular architectures. Its utility, however, is directly contingent on its purity. The presence of residual starting materials, synthetic by-products, or degradation products can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of final compounds. This in-depth guide provides a comprehensive framework for sourcing commercial this compound and establishing a robust, multi-technique analytical workflow to rigorously verify its purity and identity. We will explore the offerings of commercial suppliers and detail the synergistic application of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating system for quality control.

Introduction: The Chemical Significance of this compound